Kazusamycin A (KZM-A) is a natural product isolated from the fermentation broth of Streptomyces sp. No. 81-484. [, , ] It belongs to the leptomycin family of antibiotics, which are characterized by an unsaturated, branched-chain fatty acid with a terminal δ-lactone ring. [, ] KZM-A has garnered significant attention in scientific research due to its potent antitumor activity. [, , ] It exhibits strong cytotoxicity against various cancer cell lines in vitro and inhibits tumor growth in vivo in murine models. [, , , , , , ]
The total synthesis of (-)-kazusamycin A was first achieved and reported in the literature, confirming its absolute structure. [, ] The synthetic approach utilized Paterson's stereoselective aldol reaction to construct the contiguous chiral centers, employing an originally designed optically active 2-acyl-1,3-propanediol derivative. [] A practical synthesis of three key building blocks (Segment AB', Segment D, and Segment E') for the total synthesis of (-)-kazusamycin A was also described. [, ] Another study focused on the enantioselective preparation of asymmetrically protected 2-propanoyl-1,3-propanediol derivatives as a key step towards the total synthesis. [] Further research explored the design, synthesis, and evaluation of novel KZM-A derivatives as potent antitumor agents. []
Kazusamycin A possesses the molecular formula C33H48O7 with a molecular weight of 556. [] Its structure, elucidated through spectral and chemical analyses, reveals an unsaturated, branched-chain fatty acid with a terminal δ-lactone ring. [] A detailed analysis of the 13C NMR spectrum provided unambiguous assignments for all carbon atoms. []
Although the precise mechanism of action of KZM-A remains to be fully elucidated, studies suggest it exerts its antitumor effects through multiple pathways. KZM-A induces G1 cell cycle arrest and retards metaphase initiation in L1210 cells. [] This cell cycle disruption is accompanied by morphological changes in the nuclei, including abnormal condensation. [] Additionally, KZM-A demonstrates moderate but specific inhibition of RNA synthesis, potentially as a secondary effect of its impact on nuclear structure. [] Further research is necessary to fully unravel the intricate mechanisms underlying its antitumor properties.
The primary application of KZM-A lies in its potential as an antitumor agent. [, , , , , , ] In vitro studies demonstrate its potent cytotoxicity against a broad spectrum of cancer cell lines, including human transitional cancer cells (KU-1 and T-24), [] leukemia cells (L12120 and P388), [] and HeLa cells. [] In vivo experiments using murine tumor models, such as S180, P388, EL-4, and B16, further validate its antitumor efficacy. [] Importantly, KZM-A exhibits activity against doxorubicin-resistant P388 cells, highlighting its potential to overcome drug resistance. [] Additionally, it demonstrates inhibitory effects on the growth of tumor metastases in the liver and lungs. [, , ] Notably, combining KZM-A with hyperthermia enhances its inhibitory effect on tumor cell growth. [] These findings collectively underscore the promising therapeutic potential of KZM-A in cancer treatment.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2